molecular formula C13H17ClF3NO B1403972 4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride CAS No. 1311254-44-0

4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride

Cat. No. B1403972
M. Wt: 295.73 g/mol
InChI Key: QYARUJUHOSDBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride” is a chemical compound with the linear formula C13H17O1N1Cl1F3 . It is a solid substance . The presence of fluorine and pyridine structure in its derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .


Molecular Structure Analysis

The molecular structure of “4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride” can be represented by the SMILES string FC(F)(C1=CC=C(OC)C(C2CCNCC2)=C1)F.Cl . The InChI code for this compound is 1S/C13H16F3NO.ClH/c1-18-12-3-2-10(13(14,15)16)8-11(12)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride” include its molecular weight of 295.73 and its solid form . The compound’s storage temperature, purity, and other properties are not specified in the available resources .

Scientific Research Applications

Trifluoromethylpyridines (TFMPs) and their derivatives have found applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

In the agrochemical industry , TFMP derivatives are used for the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The presence of fluorine and pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .

In the pharmaceutical industry , several TFMP derivatives are used. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The safety information for “4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride” indicates that it is classified as a combustible solid . Its WGK is 3, and it does not have a flash point . The compound is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party .

properties

IUPAC Name

4-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c1-18-12-3-2-10(13(14,15)16)8-11(12)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYARUJUHOSDBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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